(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Description
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2)14-8-10-20(19,3)18(23)21(17(14)22)11-9-13-6-7-15(24-4)16(12-13)25-5/h6-7,12,14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDRDYJXORVEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a member of the azabicyclo family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its unique biological properties. Its molecular formula is with a molecular weight of approximately 301.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N1O3 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
| SMILES | CC(C)C(C)(C)CC(=O)C(=O)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , which may influence the levels of neurotransmitters such as serotonin and dopamine in the central nervous system (CNS) . This mechanism is relevant for treating various neuropsychiatric disorders including depression and anxiety.
Antidepressant Effects
Research indicates that derivatives of azabicyclo compounds exhibit significant antidepressant-like effects in animal models. For example, studies have shown that these compounds can increase the levels of serotonin and norepinephrine in the brain, contributing to their mood-enhancing properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Pseudomonas aeruginosa | 500 - 1000 |
| Escherichia coli | >2000 |
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various azabicyclo derivatives including our compound. The results indicated a statistically significant reduction in depressive-like behaviors in mice subjected to forced swim tests .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results highlighted that certain modifications to the azabicyclo structure enhanced antibacterial activity significantly compared to the parent compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Bicyclo System Modifications
Substituent Variations
A. Phenethyl Derivatives
B. Hydrophilic vs. Hydrophobic Groups
Key Data Table
Research Implications
- Target Compound : The 3,4-dimethoxyphenethyl group distinguishes it from camphor-based anhydrides () and piperidine derivatives (), suggesting unique receptor-binding profiles.
- Biological Potential: Structural analogs like oxadiazole derivatives () and chlorophenyl-substituted compounds () highlight the importance of aromatic substituents in modulating activity.
- Synthetic Versatility : Derivatives with reactive groups (e.g., triflates in , carbonyl chlorides in ) underscore the utility of the azabicyclo core in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
